molecular formula C7H7N3 B6324004 6-Methyl-5H-pyrrolo[3,2-b]pyrazine CAS No. 1312891-31-8

6-Methyl-5H-pyrrolo[3,2-b]pyrazine

Cat. No.: B6324004
CAS No.: 1312891-31-8
M. Wt: 133.15 g/mol
InChI Key: NOVCJZAVHSEZDU-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-5H-pyrrolo[3,2-b]pyrazine can be achieved through various methods, including cyclization, ring annulation, and cycloaddition. One common method involves the reaction between pyrazine-2,3-dicarbonitrile and substituted hydrazines . Another approach includes the transition-metal-free strategy, which involves the cross-coupling of pyrrole rings with acyl (bromo)acetylenes, followed by the addition of propargylamine and intramolecular cyclization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-5H-pyrrolo[3,2-b]pyrazine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of nitrogen atoms in the heterocyclic rings, which can act as nucleophiles or electrophiles depending on the reaction conditions .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield pyrrolo[3,2-b]pyrazine-2,3-diones, while reduction reactions can produce pyrrolo[3,2-b]pyrazine-2,3-diamines .

Scientific Research Applications

6-Methyl-5H-pyrrolo[3,2-b]pyrazine has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-5H-pyrrolo[3,2-b]pyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 6-position enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes .

Properties

IUPAC Name

6-methyl-5H-pyrrolo[2,3-b]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c1-5-4-6-7(10-5)9-3-2-8-6/h2-4H,1H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOVCJZAVHSEZDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC=CN=C2N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methyl-5H-pyrrolo[3,2-b]pyrazine
Reactant of Route 2
6-Methyl-5H-pyrrolo[3,2-b]pyrazine
Reactant of Route 3
6-Methyl-5H-pyrrolo[3,2-b]pyrazine
Reactant of Route 4
6-Methyl-5H-pyrrolo[3,2-b]pyrazine
Reactant of Route 5
6-Methyl-5H-pyrrolo[3,2-b]pyrazine
Reactant of Route 6
6-Methyl-5H-pyrrolo[3,2-b]pyrazine

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